molecular formula C18H29N3 B246973 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine

3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine

Cat. No. B246973
M. Wt: 287.4 g/mol
InChI Key: WSHXXAJVMARHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine, also known as DM-235, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DM-235 belongs to the class of piperidine derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine is not fully understood. However, it is believed to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, this compound may help to prevent excitotoxicity and reduce inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of inflammatory cytokines and increase the levels of anti-inflammatory cytokines. This compound has also been shown to reduce oxidative stress and improve mitochondrial function. In addition, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of synaptic plasticity and memory formation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine in lab experiments is its high potency and selectivity for the NMDA receptor. This makes it an ideal compound for studying the role of the NMDA receptor in various physiological processes. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine. One area of research is the potential use of this compound as a treatment for neuropathic pain. Another area of research is the potential use of this compound as a treatment for Alzheimer's disease and Parkinson's disease. In addition, future research could focus on the development of new methods for synthesizing this compound and improving its solubility in water. Finally, future research could focus on the development of new NMDA receptor antagonists with improved selectivity and potency.

Synthesis Methods

3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine can be synthesized using several methods. One of the most common methods involves the reaction of 3-pyridinemethanol with 1,4-dimethylpiperazine in the presence of sodium hydride. The resulting product is then treated with acetic anhydride to obtain this compound. Another method involves the reaction of 3-pyridinemethanol with 1,4-dimethylpiperazine in the presence of trifluoroacetic acid. The product is then treated with acetic anhydride to obtain this compound.

Scientific Research Applications

3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine has been studied extensively for its potential therapeutic applications. It has been shown to possess analgesic, anti-inflammatory, and anti-nociceptive properties. This compound has also been studied for its potential use as a treatment for neuropathic pain, Alzheimer's disease, and Parkinson's disease. In addition, this compound has been shown to have a positive effect on memory and cognitive function.

properties

Molecular Formula

C18H29N3

Molecular Weight

287.4 g/mol

IUPAC Name

3-[[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]methyl]pyridine

InChI

InChI=1S/C18H29N3/c1-15-10-16(2)13-21(12-15)18-5-8-20(9-6-18)14-17-4-3-7-19-11-17/h3-4,7,11,15-16,18H,5-6,8-10,12-14H2,1-2H3

InChI Key

WSHXXAJVMARHCF-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)C

Canonical SMILES

CC1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)C

Origin of Product

United States

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